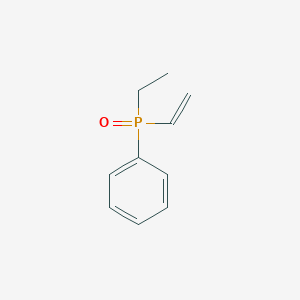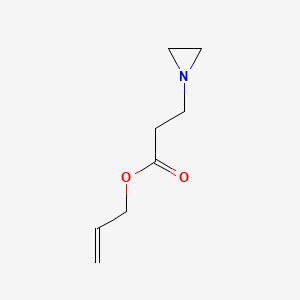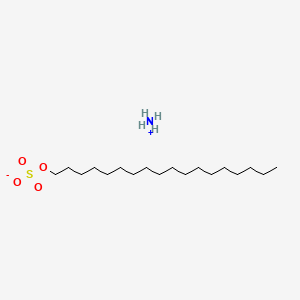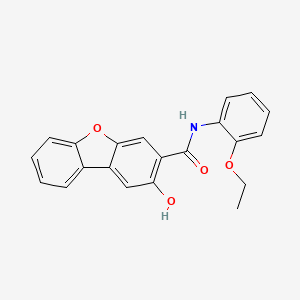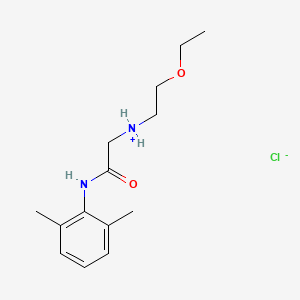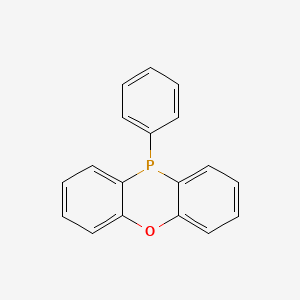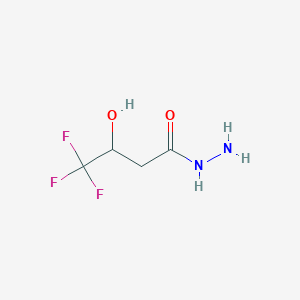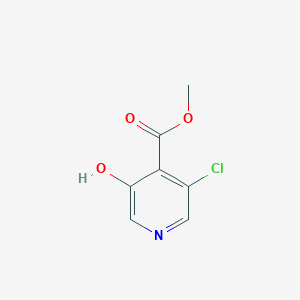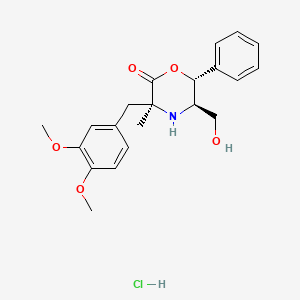
(3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride is a complex organic compound that belongs to the class of morpholine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride typically involves multiple steps, including the formation of the morpholine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the dimethoxyphenyl, hydroxymethyl, and phenyl groups through various organic reactions such as alkylation, reduction, and substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, morpholine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.
Medicine
In medicine, compounds with similar structures have been explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. Research may focus on its efficacy, safety, and mechanism of action.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as additives in materials science.
Wirkmechanismus
The mechanism of action of (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Antimicrobial Activity: Disrupting microbial cell walls or interfering with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one
- (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one acetate
Uniqueness
The uniqueness of (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride lies in its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
35019-35-3 |
|---|---|
Molekularformel |
C21H26ClNO5 |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
(3S,5R,6R)-3-[(3,4-dimethoxyphenyl)methyl]-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one;hydrochloride |
InChI |
InChI=1S/C21H25NO5.ClH/c1-21(12-14-9-10-17(25-2)18(11-14)26-3)20(24)27-19(16(13-23)22-21)15-7-5-4-6-8-15;/h4-11,16,19,22-23H,12-13H2,1-3H3;1H/t16-,19-,21+;/m1./s1 |
InChI-Schlüssel |
BZOKOBBSHONKOZ-FVAWRWOFSA-N |
Isomerische SMILES |
C[C@@]1(C(=O)O[C@@H]([C@H](N1)CO)C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)OC.Cl |
Kanonische SMILES |
CC1(C(=O)OC(C(N1)CO)C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


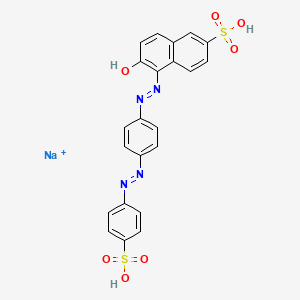


![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)


